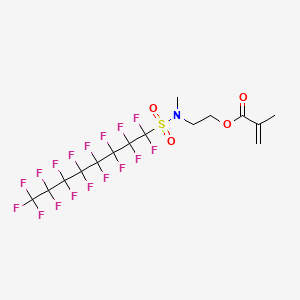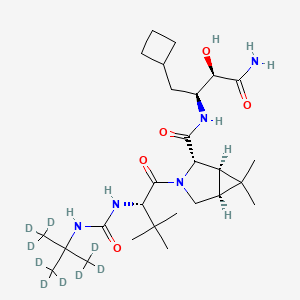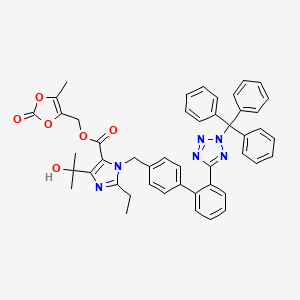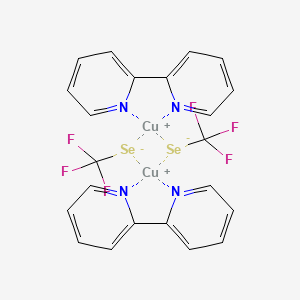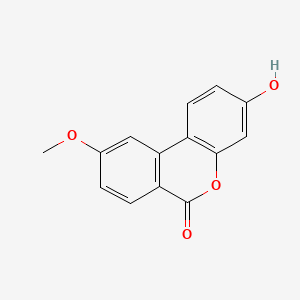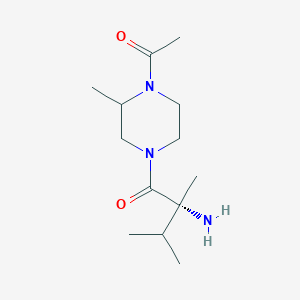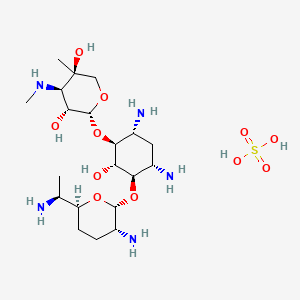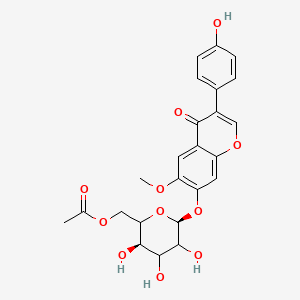
Dronedarone N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dronedarone N-Oxide is a derivative of dronedarone, a well-known antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone itself is a non-iodinated benzofuran derivative designed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Dronedarone N-Oxide can undergo various chemical reactions, including:
Reduction: Reduction of this compound back to dronedarone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the N-oxide group can be replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: Dronedarone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidized forms of dronedarone.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of dronedarone N-Oxide is not fully understood but is believed to involve interactions with ion channels and receptors in cardiac cells. Similar to dronedarone, it may inhibit sodium, potassium, and calcium channels, leading to the stabilization of cardiac rhythm. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar structure but containing iodine, leading to thyroid and pulmonary toxicity.
Dronedarone: The parent compound of dronedarone N-Oxide, designed to minimize the adverse effects of amiodarone.
Sotalol: Another antiarrhythmic agent with different pharmacological properties.
Uniqueness
Its non-iodinated structure reduces the risk of thyroid and pulmonary toxicity compared to amiodarone .
属性
分子式 |
C24H24O11 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
[(3R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19?,21-,22?,23?,24+/m0/s1 |
InChI 键 |
DUBPGEJGGVZKDD-AEOOGKAESA-N |
手性 SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
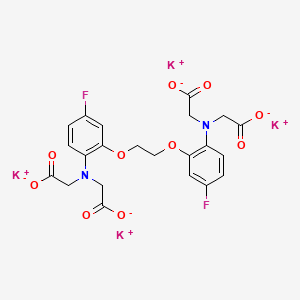

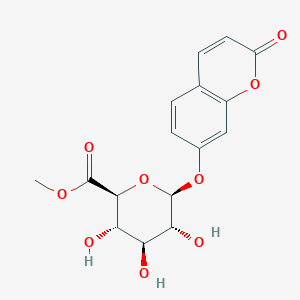

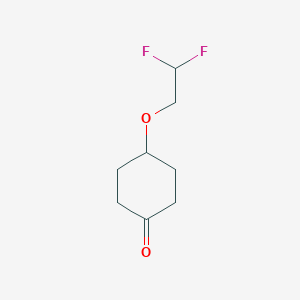
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
